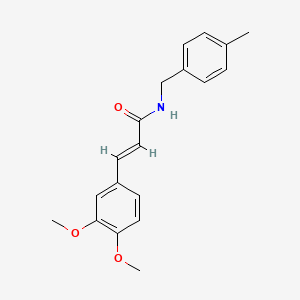
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as EMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMT belongs to the class of quinolinecarboxamides and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By inhibiting PDE4 activity, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II activity, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide interferes with the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. In animal models, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is also stable and can be stored for long periods of time. However, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is a complex compound and requires expertise in organic chemistry for its synthesis. Additionally, the exact mechanism of action of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the study of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One potential direction is the development of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide derivatives with improved pharmacological properties. Another potential direction is the study of the potential use of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in the treatment of other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the study of the potential use of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in combination with other drugs for the treatment of cancer is an area of active research. Finally, the study of the potential use of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis is an area of active research.
Synthesis Methods
The synthesis of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethylamine, followed by the addition of 2-chloro-4,6-dimethoxyquinoline. The resulting compound is then subjected to a series of purification steps to obtain pure N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. The synthesis of N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has also been shown to possess anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, N-ethyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been studied for its neuroprotective properties and has been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-18-17(20)13-10-15(16-9-8-11(2)21-16)19-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTOCOJESYZRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)


![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4,6-dimethylpyrimidine](/img/structure/B5775938.png)

![4-chloro-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5775950.png)


![8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775978.png)

![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5775991.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5775995.png)